![molecular formula C18H18BrN3O3 B2455123 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide CAS No. 1797257-88-5](/img/structure/B2455123.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide
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Overview
Description
The compound seems to be a derivative of benzoxazole . Benzoxazole derivatives have been studied for their wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, and others .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, benzoxazole derivatives have been synthesized in various studies . For instance, a class of compound based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by high throughput screening campaign .Scientific Research Applications
G-Protein-Coupled Receptor Kinase (GRK) Inhibition
- Research Findings :
Anxiolytic Properties
- Potential Application :
Neuroprotective Effects
- Research Context :
Treatment of Interval Loss of Nerve Function
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects several biochemical pathways. These pathways are involved in the regulation of receptor trafficking , receptor tyrosine kinase signaling , receptor silencing , and receptor endocytosis . The downstream effects of these pathways contribute to the overall therapeutic effect of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on GRK-2 and GRK-5. By inhibiting these receptors, the compound can modulate various cellular processes, potentially leading to therapeutic effects in the context of cardiovascular disease .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c19-16-6-5-15(24-16)17(23)20-11-12-7-9-22(10-8-12)18-21-13-3-1-2-4-14(13)25-18/h1-6,12H,7-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXOOPJYRYRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide |
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